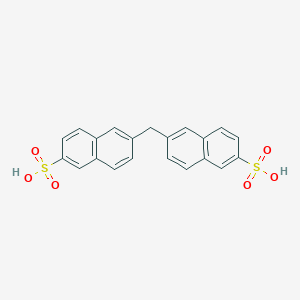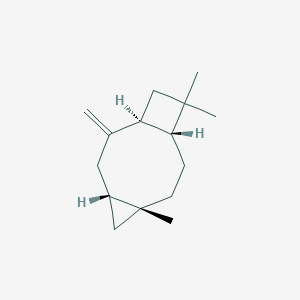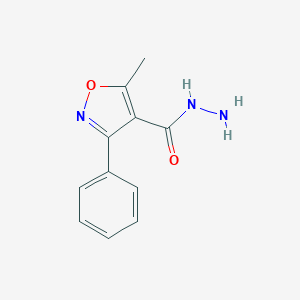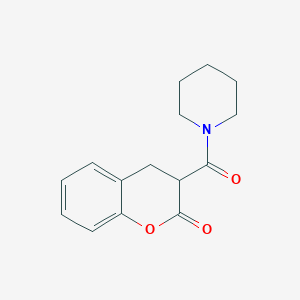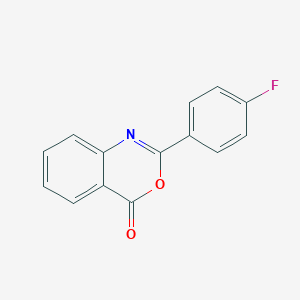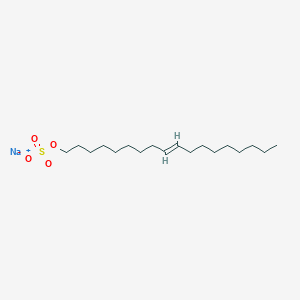
Sodium 9-octadecenyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 9-octadecenyl sulphate (SOS) is a synthetic surfactant that has gained significant attention in scientific research due to its unique properties. SOS is a long-chain fatty acid derivative that can be synthesized through various methods. The compound has been shown to have a wide range of biochemical and physiological effects, making it a potential candidate for various applications in the research field.
Mecanismo De Acción
The mechanism of action of Sodium 9-octadecenyl sulphate is not fully understood, but it is believed to be related to its surfactant properties. The compound has been shown to disrupt the cell membrane of microorganisms, leading to cell death. Sodium 9-octadecenyl sulphate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Sodium 9-octadecenyl sulphate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for use in the treatment of various inflammatory diseases. Sodium 9-octadecenyl sulphate has also been shown to improve wound healing in animal models, making it a potential candidate for use in the development of new wound healing therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sodium 9-octadecenyl sulphate is its unique properties, which make it a potential candidate for various applications in scientific research. However, there are also limitations to its use. Sodium 9-octadecenyl sulphate can be toxic at high concentrations, and its effects may vary depending on the cell type or organism being studied. Additionally, the compound may be difficult to work with due to its hydrophobic nature.
Direcciones Futuras
There are many potential future directions for the study of Sodium 9-octadecenyl sulphate. One area of research could focus on the development of new antibiotics based on the compound's antimicrobial properties. Another area of research could focus on the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Additionally, further research could be done to better understand the mechanism of action of Sodium 9-octadecenyl sulphate and its potential applications in other areas of scientific research.
Métodos De Síntesis
Sodium 9-octadecenyl sulphate can be synthesized through various methods, including the reaction of 9-octadecenyl alcohol with sulphuric acid or the reaction of sodium hydroxide with 9-octadecenyl sulphate. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Sodium 9-octadecenyl sulphate has been extensively studied for its potential applications in scientific research. The compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Sodium 9-octadecenyl sulphate has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
16979-51-4 |
|---|---|
Nombre del producto |
Sodium 9-octadecenyl sulphate |
Fórmula molecular |
C18H35NaO4S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
sodium;[(E)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
Clave InChI |
MWZFQMUXPSUDJQ-RRABGKBLSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Otros números CAS |
16979-51-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



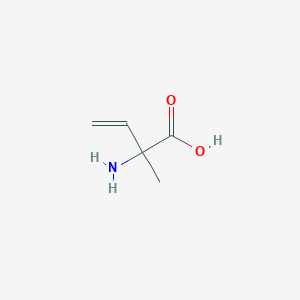
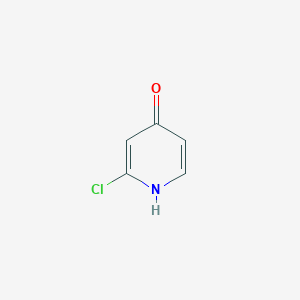
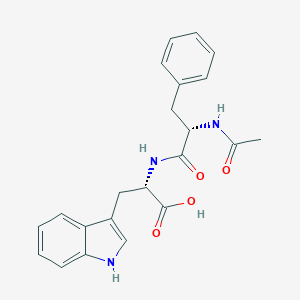
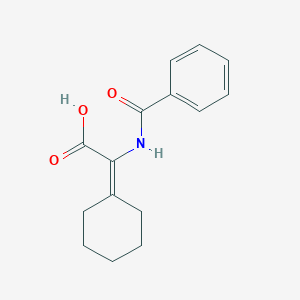
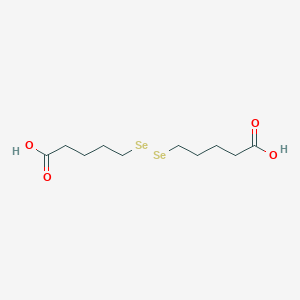
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)
